[2-Amino-3-(tert-butoxycarbonyl)piperidin-1-yl](thiophen-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- is a complex organic compound with a unique structure that includes a piperidine ring, an acetic acid moiety, and a thienyl group
Vorbereitungsmethoden
The synthesis of 1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a reaction with an appropriate acylating agent.
Introduction of the Thienyl Group: The thienyl group is incorporated via a coupling reaction with a thienyl-containing reagent.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl group, using reagents such as halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- can be compared with other similar compounds, such as:
1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-(4-methylphenyl)-: This compound has a similar structure but includes a methylphenyl group instead of a thienyl group.
1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, ethyl ester: This compound features an ethyl ester group and an oxo group, making it structurally distinct yet related.
The uniqueness of 1-Piperidineaceticacid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-a-3-thienyl- lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
885275-61-6 |
---|---|
Molekularformel |
C16H24N2O4S |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-thiophen-3-ylacetic acid |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)11-5-4-7-18(13(11)17)12(14(19)20)10-6-8-23-9-10/h6,8-9,11-13H,4-5,7,17H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
MALROCJOQMXKLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCCN(C1N)C(C2=CSC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.